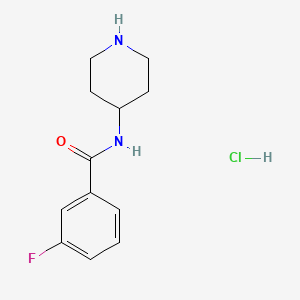

3-氟-N-(哌啶-4-基)苯甲酰胺盐酸盐

描述

“3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride” is a chemical compound . It has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . The molecular formula of “3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride” is C12H16ClFN2O, with an average mass of 258.720 Da and a monoisotopic mass of 258.093506 Da .Chemical Reactions Analysis

While specific chemical reactions involving “3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride” are not available, related compounds have shown significant bioactivity. For example, compounds 10b and 10j showed significant inhibitory bioactivity in HepG2 cells .科学研究应用

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves this compound. Researchers have evaluated its antibacterial properties using the agar well diffusion method. Notably, one of the synthesized compounds exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Drug Design and Development

Given the limitations associated with existing antimicrobial agents (toxicity, resistance, and pharmacokinetic differences), scientists explore novel drug candidates. By modifying the structure of existing molecules, researchers aim to enhance antimicrobial activity. The isoxazole ring, including derivatives like 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, plays a crucial role in drug design .

Pharmacological Applications

Isoxazole derivatives have diverse pharmacological activities. These include analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. The isoxazole scaffold appears in several active drugs, such as zonisamide, ibotenic acid, valdecoxib, and paliperidone .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which share structural features with our compound, act as selective inhibitors of acetylcholinesterase (AChE). AChE inhibitors are used in Alzheimer’s disease treatment .

Synthetic Intermediates

6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an important intermediate in the synthesis of paliperidone, a metabolite of the older antipsychotic risperidone .

Medicinal Chemistry

Substituted 1,2-benzoxazoles, including our compound, hold significance in medicinal chemistry. Researchers explore their potential for various therapeutic applications .

作用机制

Target of Action

Similar compounds with a piperidine nucleus have been found to exhibit affinity for serotonergic and dopaminergic receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to exhibit various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride . For instance, it is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . Additionally, proper ventilation is advised during handling to prevent inhalation .

未来方向

The future directions for “3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride” and similar compounds involve further exploration of their potential as antimicrobial agents . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is the modification of the structure of the existing drug molecules .

属性

IUPAC Name |

3-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBJTLGMMVTFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233955-48-0 | |

| Record name | Benzamide, 3-fluoro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

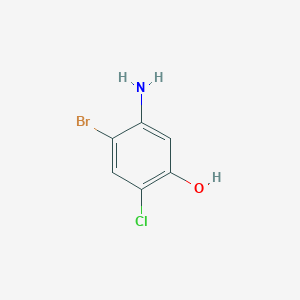

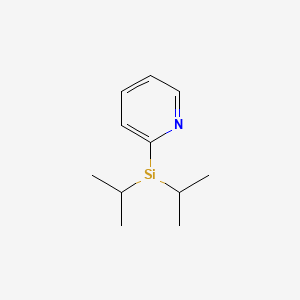

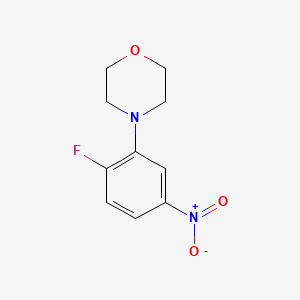

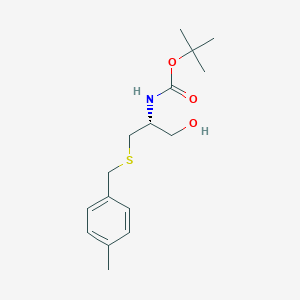

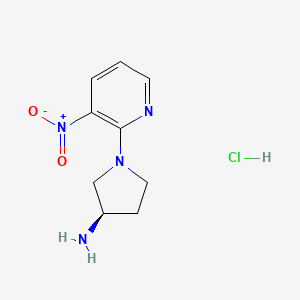

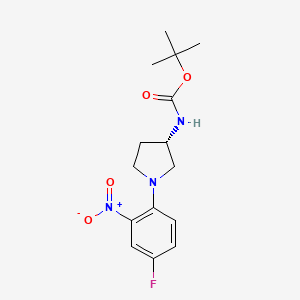

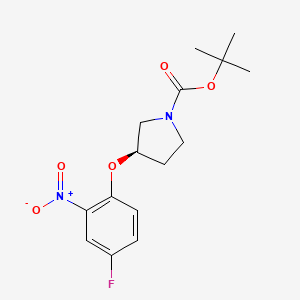

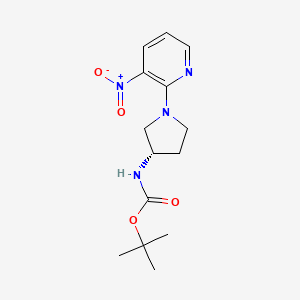

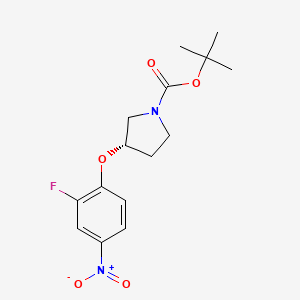

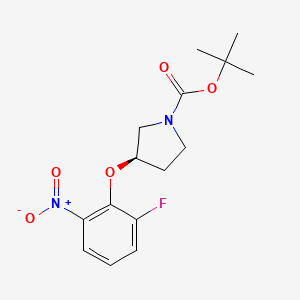

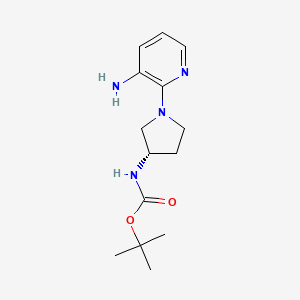

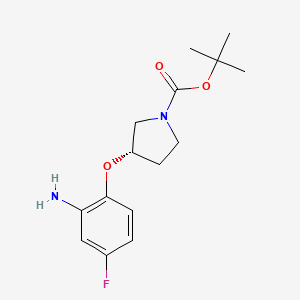

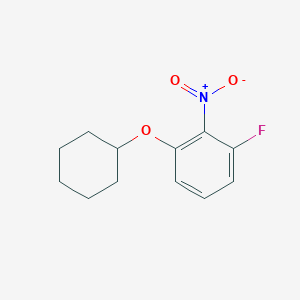

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。